Hexadecanoic acid, cadmium salt

Description

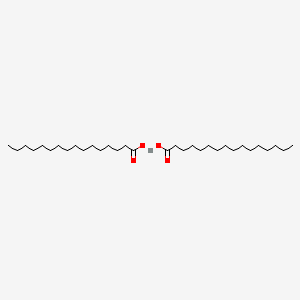

Hexadecanoic acid, cadmium salt (commonly termed cadmium palmitate) is a metal carboxylate with the chemical formula C₃₂H₆₂CdO₄ (two hexadecanoic acid molecules bound to a cadmium ion) and CAS number 630-04-6 . It is synthesized via the reaction of cadmium oxide or hydroxide with hexadecanoic acid (palmitic acid). Historically, cadmium salts like this were utilized as stabilizers in plastics and lubricants due to their thermal stability. However, regulatory restrictions now limit their use owing to cadmium’s high toxicity .

Properties

CAS No. |

6427-86-7 |

|---|---|

Molecular Formula |

C32H62CdO4 |

Molecular Weight |

623.2 g/mol |

IUPAC Name |

cadmium(2+);hexadecanoate |

InChI |

InChI=1S/2C16H32O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |

InChI Key |

DNLGWCVZSDBXAH-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Cadmium palmitate belongs to the broader class of metal carboxylates , which share the general formula (RCOO)ₙM , where R is an alkyl chain, M is a metal ion, and n depends on the metal’s valence. Key comparisons include:

Key Observations :

- Stoichiometry : Cadmium and lead salts adopt a 2:1 metal-to-acid ratio (divalent metals), whereas sodium forms a 1:1 salt .

- Toxicity: Cadmium compounds are subject to stricter regulations (e.g., 0.01% concentration limit in products) compared to lead (0.1%) due to higher bioaccumulation and carcinogenicity .

- Applications : Sodium palmitate’s low toxicity makes it suitable for consumer products, while cadmium and lead salts are restricted to niche industrial uses .

Regulatory and Environmental Impact

Cadmium palmitate is classified under "Metals, non-essential" in regulatory frameworks, with stringent restrictions (e.g., EU Annex XVII) due to its persistence and toxicity . In contrast:

- Lead palmitate : Permitted at higher thresholds but still regulated due to neurotoxic effects .

- Cadmium stearate : Shares similar restrictions but exhibits different environmental behavior due to its longer hydrocarbon chain .

Environmental studies highlight cadmium’s role in disrupting metabolic pathways.

Preparation Methods

Chemical Context and Functional Significance

Cadmium hexadecanoate (Cd(C₁₅H₃₁COO)₂) belongs to the family of metal carboxylates where cadmium ions coordinate with two palmitate anions. The compound's linear alkyl chain structure facilitates its role as a thermal stabilizer in polyvinyl chloride (PVC) processing, where it prevents degradation during extrusion by neutralizing hydrochloric acid byproducts. Secondary applications include function as a hydrophobic coating agent for paper products and as a viscosity modifier in grease formulations requiring metal-compatible lubrication.

Preparation Methodologies

Continuous Dry Synthesis Process

The most technologically advanced production method, described in US Patent 4,307,027, employs a plug flow reactor system for continuous anhydrous synthesis. This approach eliminates aqueous waste streams while achieving >98% conversion efficiency through precise thermal and stoichiometric control.

Reactant Preparation and Feed Systems

Technical-grade hexadecanoic acid (melting point 62.9°C) is maintained in molten phase at 70-80°C to ensure proper flow characteristics. Cadmium oxide (CdO, 99.5% purity) undergoes micronization to <50 μm particle size for enhanced reactivity. Continuous gravimetric feeders maintain a 2:1 molar ratio of fatty acid to metal oxide, with ±0.5% mass flow accuracy.

Reaction Kinetics and Reactor Design

Initial reaction stages occur in a jacketed stirred-tank reactor (CSTR) operating at 120-150°C with 30-45 minute residence time. The exothermic reaction (ΔH = -85 kJ/mol) requires precise temperature control via thermal oil circulation. Subsequent completion of the metathesis reaction occurs in a horizontal plug flow reactor (PFR) featuring static mixing elements, maintaining 180-220°C with 15-25 minute residence time.

Post-Reaction Processing

The reactor effluent undergoes rapid cooling to 80°C before entering a two-stage milling system. A primary hammer mill reduces particle aggregates to <500 μm, followed by a fluidized-bed jet mill producing final product with D90 < 45 μm. This staged comminution process allows adjustment of bulk density between 0.35-0.55 g/cm³ through variation of jet mill feed rates.

Batch Fusion Methodology

Traditional batch synthesis involves direct fusion of cadmium carbonate (CdCO₃) with excess hexadecanoic acid under inert atmosphere. Reactions proceed at 160-180°C for 4-6 hours with mechanical agitation, followed by vacuum stripping to remove water and unreacted acid. While simpler in apparatus requirements, this method produces darker colored products (Hunter L-value <80) due to thermal degradation side reactions.

Aqueous Precipitation Technique

Obsolete but historically significant, this method dissolves cadmium nitrate (Cd(NO₃)₂·4H₂O) in deionized water at 60°C, followed by gradual addition of sodium palmitate solution. The precipitated cadmium soap is filtered, washed, and vacuum dried. However, residual sodium ions (typically 300-500 ppm) limit utility in electronic applications, while wastewater treatment requirements render the process economically unviable.

Comparative Process Analysis

| Parameter | Continuous Dry Process | Batch Fusion | Aqueous Precipitation |

|---|---|---|---|

| Reaction Time | 45-70 min | 4-6 hr | 2-3 hr |

| Temperature Range (°C) | 120-220 | 160-180 | 60-80 |

| Byproduct Formation | <0.5% free fatty acid | 2-3% dimers | Sodium nitrate |

| Product Color | White (L=95) | Off-white | White |

| Bulk Density (g/cm³) | 0.35-0.55 adjustable | 0.65 fixed | 0.25-0.30 |

| Energy Consumption (kWh/kg) | 1.8 | 3.2 | 4.5 |

Process Optimization Parameters

Data extracted from continuous process optimization trials demonstrates critical parameter interdependencies:

| Variable | Optimal Range | Effect on Product |

|---|---|---|

| CSTR Temperature | 130±5°C | Conversion efficiency >95% |

| PFR Residence Time | 18-22 min | Completes metathesis |

| CdO Particle Size | D50=35 μm | Maximizes surface area |

| Stoichiometric Ratio | 1:2.05 (CdO:Acid) | Compensates for oxide inertness |

| Jet Mill Pressure | 6-8 bar | Controls bulk density |

Catalytic acceleration using 0.8-1.2% w/w nonionic surfactants (e.g., ethoxylated tridecanol) reduces total reaction time by 35% while maintaining product specifications.

Advanced Process Monitoring Techniques

Modern implementations incorporate inline Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring of carboxylic acid conversion. Multivariate analysis of C=O stretching vibrations (1690-1720 cm⁻¹) enables instantaneous adjustment of reactor parameters to maintain conversion above 98.5%. X-ray diffraction (XRD) confirms crystalline structure conformity post-milling, with characteristic peaks at 2θ=5.6° (d-spacing 15.8 Å) and 21.3° (alkyl chain packing).

Industrial Scalability and Economic Factors

A typical production line with 5,000 MT/year capacity requires capital investment of $12-15 million, achieving payback within 4 years through reduced waste disposal costs and premium pricing for consistent product quality. The continuous process demonstrates excellent scalability, with production volume adjustments achievable through reactor diameter modulation rather than complete line duplication.

Q & A

Q. What are the standard laboratory methods for synthesizing cadmium hexadecanoate, and how is its purity verified?

Cadmium hexadecanoate (Cd(C₁₅H₃₁COO)₂) is synthesized via metathesis reactions, typically involving the reaction of cadmium salts (e.g., CdCl₂) with sodium palmitate (Na(C₁₅H₃₁COO)) in aqueous or alcoholic media. The reaction proceeds as: Purity is verified through elemental analysis (e.g., mass percentages of C, H, O, and Cd) and spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination to Cd²⁺ .

Q. How is the molecular structure of cadmium hexadecanoate characterized using spectroscopic techniques?

Structural characterization employs:

- FTIR : Identifies symmetric (∼1390–1450 cm⁻¹) and asymmetric (∼1530–1650 cm⁻¹) stretching vibrations of the carboxylate group, confirming bidentate or bridging coordination to Cd²⁺ .

- X-ray diffraction (XRD) : Resolves crystallographic parameters, such as layer spacing in the lamellar structure typical of metal carboxylates.

- Mass spectrometry (GC-MS/LC-MS) : Validates molecular weight and fragmentation patterns, though sample derivatization may be required for volatility .

Q. What analytical techniques are recommended for quantifying cadmium hexadecanoate in environmental samples?

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies total cadmium content after acid digestion.

- Gas Chromatography (GC) with Flame Ionization Detection (FID) : Measures hexadecanoic acid released via hydrolysis of the salt.

- Nuclear Magnetic Resonance (NMR) : Detects organic ligands in complex matrices, though sensitivity may require isotopic enrichment .

Advanced Research Questions

Q. What molecular mechanisms explain the role of cadmium hexadecanoate in plant responses to cadmium stress?

Under Cd stress, plants like rice exhibit increased hexadecanoic acid (palmitic acid) levels, which may chelate Cd²⁺ to form cadmium hexadecanoate. This complexation reduces free Cd²⁺ toxicity but alters lipid metabolism, suppressing carbohydrate synthesis and upregulating α-linolenic acid pathways linked to jasmonate signaling. Contradictions arise in whether this process enhances tolerance or disrupts energy homeostasis, necessitating transcriptomic and metabolomic validation .

Q. How does cadmium hexadecanoate interact with biological membranes, and what are the implications for toxicity studies?

Cadmium hexadecanoate’s amphiphilic structure allows integration into lipid bilayers, potentially disrupting membrane fluidity and ion transport. Surface activity studies (e.g., tensiometry) show that related carboxylate salts reduce water-air interfacial tension (from 71.98 mN/m to 30.9 mN/m), suggesting similar behavior in lipid rafts. Toxicity assays should combine cell viability tests (MTT assay) with membrane permeability markers (e.g., propidium iodide) to distinguish between Cd²⁺-induced oxidative stress and structural membrane damage .

Q. What contradictions exist in the literature regarding the environmental persistence of cadmium hexadecanoate, and how can they be resolved methodologically?

Discrepancies in reported persistence stem from variable experimental conditions (pH, organic matter content). For resolution:

- Conduct controlled degradation studies using isotopically labeled Cd (¹¹⁰Cd) to track speciation in soil/water systems.

- Employ synchrotron-based X-ray absorption spectroscopy (XAS) to differentiate between Cd complexed with hexadecanoate and other ligands (e.g., sulfides) .

Methodological Notes

- Safety Protocols : Always handle cadmium hexadecanoate in fume hoods with PPE (gloves, goggles) to avoid inhalation or dermal exposure. Decontaminate spills with chelating agents (e.g., EDTA) .

- Data Validation : Cross-reference spectroscopic data with computational models (e.g., density functional theory for FTIR peak assignments) to minimize interpretation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.